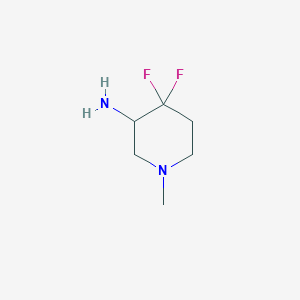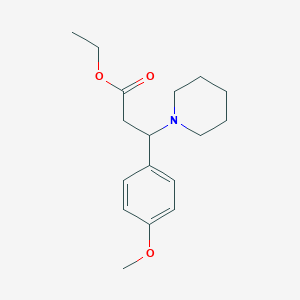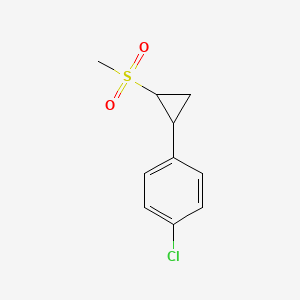
1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene is an organic compound with the molecular formula C10H11ClO2S. It is a clear, pale liquid with a molecular weight of 230.71 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications.
Preparation Methods
The synthesis of 1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene typically involves the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form cyclopropyl derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is crucial for its role in various synthetic pathways .
Comparison with Similar Compounds
1-Chloro-4-(2-(methylsulfonyl)cyclopropyl)benzene can be compared with similar compounds such as:
1-Chloro-4-(methylsulfonyl)benzene: Lacks the cyclopropyl group, making it less reactive in certain synthetic applications.
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties and reactivity.
The presence of the cyclopropyl group in this compound provides unique reactivity and selectivity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H11ClO2S |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
1-chloro-4-(2-methylsulfonylcyclopropyl)benzene |
InChI |
InChI=1S/C10H11ClO2S/c1-14(12,13)10-6-9(10)7-2-4-8(11)5-3-7/h2-5,9-10H,6H2,1H3 |
InChI Key |
IRZSJLFMXFSOGV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CC1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


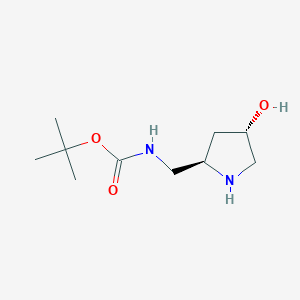

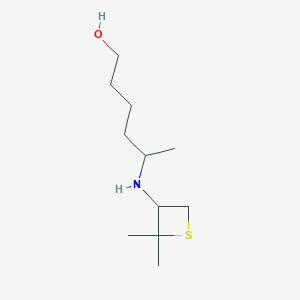
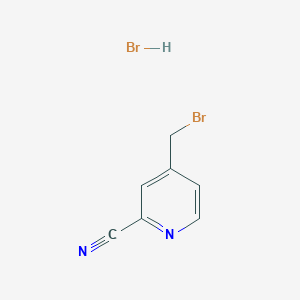
![Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13004430.png)
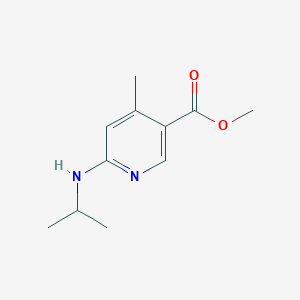
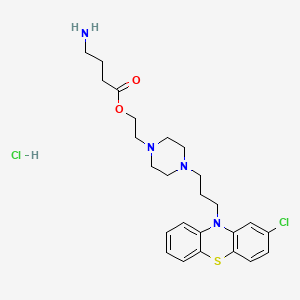
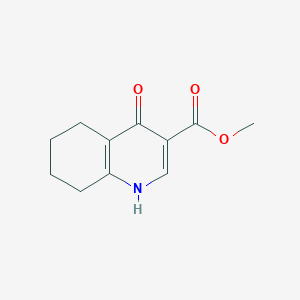
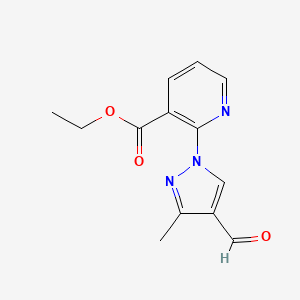
![6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13004454.png)
